1-Amino-2-imino-4-(2-thienyl)-1,2-dihydro-3-pyridinecarbonitrile
CAS No.: 108767-00-6
Cat. No.: VC6751391
Molecular Formula: C10H8N4S
Molecular Weight: 216.26
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 108767-00-6 |
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Molecular Formula | C10H8N4S |
Molecular Weight | 216.26 |
IUPAC Name | 1-amino-2-imino-4-thiophen-2-ylpyridine-3-carbonitrile |
Standard InChI | InChI=1S/C10H8N4S/c11-6-8-7(9-2-1-5-15-9)3-4-14(13)10(8)12/h1-5,12H,13H2 |
Standard InChI Key | HAGNWCHRTXRDCU-UHFFFAOYSA-N |
SMILES | C1=CSC(=C1)C2=C(C(=N)N(C=C2)N)C#N |
Introduction
Chemical Structure and Properties
Molecular Architecture
The compound features a dihydropyridine ring substituted at positions 1, 2, 3, and 4. The 1-amino and 2-imino groups introduce tautomeric possibilities, while the 4-(2-thienyl) moiety adds aromatic diversity. The 3-cyano group enhances electron-withdrawing characteristics, influencing reactivity and intermolecular interactions. Computational modeling of similar systems suggests that the thienyl substituent adopts a planar orientation relative to the pyridine ring, facilitating π-π stacking interactions .
Physicochemical Characteristics
While experimental data specific to this compound are scarce, extrapolation from structurally related molecules provides preliminary insights. For instance, 6-(naphthalen-1-yl)-2-oxo-1,2-dihydropyridine-3-carbonitrile exhibits a melting point of 259–261°C , suggesting that the target compound may display comparable thermal stability due to analogous hydrogen-bonding networks. The presence of multiple nitrogen atoms and the cyano group likely confers moderate solubility in polar aprotic solvents like dimethyl sulfoxide (DMSO), as observed in derivatives such as 4-(4-chlorophenyl)-6-(naphthalen-1-yl)-2-oxo-1,2-dihydropyridine-3-carbonitrile .
Synthesis and Characterization
Synthetic Pathways
The synthesis of 1-amino-2-imino-4-(2-thienyl)-1,2-dihydropyridine-3-carbonitrile likely involves multicomponent reactions (MCRs) or stepwise functionalization of pyridine precursors. A plausible route draws inspiration from the preparation of 3-aminothieno[2,3-b]pyridine-2-carboxamides, where S-alkylation and subsequent cyclization under basic conditions yield the heterocyclic core .
Hypothetical Synthesis Route
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Thiophene Incorporation: Condensation of 2-thiophenecarboxaldehyde with cyanoacetamide in the presence of ammonium acetate and piperidine, analogous to the formation of 6-(naphthalen-1-yl)-2-oxo-1,2-dihydropyridine-3-carbonitrile .
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Amination/Imination: Sequential introduction of amino and imino groups via nucleophilic substitution or reductive amination, potentially using hydroxylamine derivatives.
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Cyclization: Acid- or base-mediated cyclization to form the dihydropyridine ring, followed by purification via recrystallization or column chromatography.
Spectral Characterization
Key spectral features anticipated for this compound include:
The ¹H NMR spectrum would likely display complex splitting patterns due to diastereotopic protons near chiral centers, as seen in OCH₂ groups of related thienopyridines . Two-dimensional NMR techniques such as HSQC and HMBC would be essential for full structural elucidation .
Recent Advances and Future Directions
Recent developments in MCRs and transition-metal-catalyzed cyclizations offer improved synthetic routes to such complex heterocycles . For example, the use of microwave-assisted synthesis could reduce reaction times from hours to minutes while improving yields . Future research should prioritize:
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Crystallographic Studies: X-ray diffraction analysis to resolve tautomeric preferences.
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Biological Screening: Evaluation against kinase targets and microbial strains.
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Computational Modeling: DFT studies to predict reactivity and supramolecular interactions.
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